![molecular formula C9H12N6O B3728429 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B3728429.png)
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one
Overview
Description
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. It was first synthesized in 1994 by scientists at Schering-Plough Research Institute and has since been used extensively in scientific research.
Mechanism of Action
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 selectively binds to the adenosine A2A receptor, which is primarily found in the brain. This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders. By blocking the receptor, 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 can modulate the release of neurotransmitters and potentially improve symptoms associated with these disorders.
Biochemical and Physiological Effects:
Studies have shown that 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 can modulate the release of dopamine, a neurotransmitter involved in the regulation of movement and mood. It has also been shown to have effects on other neurotransmitters such as glutamate and acetylcholine. In addition, 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 in lab experiments is its high selectivity for the adenosine A2A receptor, which allows for more specific targeting of this receptor. However, one limitation is that it may not fully replicate the effects of adenosine A2A receptor antagonists in vivo, as the receptor is also present in other tissues besides the brain.
Future Directions
Future research directions for 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 include investigating its potential therapeutic applications in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. In addition, further studies are needed to fully understand the biochemical and physiological effects of 8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 and its potential limitations in lab experiments.
Scientific Research Applications
8-(1-piperazinyl)-1,9-dihydro-6H-purin-6-one 58261 has been used in various scientific studies to investigate the role of adenosine A2A receptors in different physiological processes. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, Huntington's disease, and other neurological disorders.
properties
IUPAC Name |
8-piperazin-1-yl-1,7-dihydropurin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c16-8-6-7(11-5-12-8)14-9(13-6)15-3-1-10-2-4-15/h5,10H,1-4H2,(H2,11,12,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZOGLVXNSEVBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(N2)C(=O)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Piperazin-1-yl)-1H-purin-6(9H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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